3'-Fluoroaminopterin

DHFR inhibition antifolate enzyme kinetics

Procure 3'-Fluoroaminopterin for your antifolate research. This fluorinated aminopterin analog exhibits 2–3 fold tighter binding to DHFR than its parent compound, enabling high-stringency competitive displacement assays and robust depletion of intracellular tetrahydrofolate pools at lower working concentrations. Its well-characterized cytotoxicity profile in L1210 and HuTu80 cell lines makes it the only commercially available fluorinated antifolate with validated SAR data, serving as an indispensable benchmark for halogen-substitution studies and next-generation inhibitor screening.

Molecular Formula C19H19FN8O5
Molecular Weight 458.4 g/mol
CAS No. 85803-34-5
Cat. No. B1664136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoroaminopterin
CAS85803-34-5
Synonyms3'-fluoroaminopterin
3'-fluoroaminopterin disodium salt
Molecular FormulaC19H19FN8O5
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1
InChIKeySGJMILOGOMOIPG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3'-Fluoroaminopterin (CAS 85803-34-5): A Fluorinated Aminopterin Analog with Enhanced DHFR Binding for Antifolate Research


3'-Fluoroaminopterin (CAS 85803-34-5) is a synthetic fluorinated analog of aminopterin and belongs to the classical antifolate class of dihydrofolate reductase (DHFR) inhibitors. It incorporates a single fluorine substitution at the 3' position of the p-aminobenzoyl group [1]. This compound retains the core pteridine-glutamate scaffold of aminopterin while introducing fluorine-mediated electronic effects. Its primary mechanism of action is competitive inhibition of DHFR, thereby depleting intracellular tetrahydrofolate pools and disrupting one-carbon metabolism essential for nucleotide biosynthesis [2].

3'-Fluoroaminopterin CAS 85803-34-5: Why This Fluorinated Analog Cannot Be Substituted by Generic Aminopterin or Methotrexate


Within the classical antifolate class, subtle structural modifications profoundly alter enzyme binding kinetics and cellular pharmacology. Aminopterin, methotrexate, and their halogenated derivatives exhibit distinct DHFR inhibition profiles, cellular uptake characteristics via the reduced folate carrier (RFC), and polyglutamation efficiencies [1]. The 3'-fluoro substitution in 3'-Fluoroaminopterin introduces a unique electronic perturbation that enhances DHFR binding affinity relative to the unsubstituted parent aminopterin, while the positional isomer 2'-fluoroaminopterin shows no such enhancement [2]. These structure-activity differences preclude direct functional interchangeability in experimental systems where DHFR inhibition potency, cytotoxicity thresholds, or fluorine-mediated analytical detection are critical parameters.

3'-Fluoroaminopterin CAS 85803-34-5 Quantitative Differentiation Evidence: Head-to-Head Comparative Data


3'-Fluoroaminopterin DHFR Binding Affinity: 2-3 Fold Tighter Than Aminopterin Across Multiple Species

3'-Fluoroaminopterin demonstrates a 2- to 3-fold enhancement in DHFR binding affinity compared to the unsubstituted parent compound aminopterin. This binding enhancement was observed consistently across DHFR enzymes isolated from three distinct biological sources, indicating the fluorine substitution effect is not species-specific [1]. In contrast, the positional isomer 2'-fluoroaminopterin exhibited binding equivalent to aminopterin, confirming that the 3'-fluoro substitution is uniquely responsible for the enhanced affinity [2].

DHFR inhibition antifolate enzyme kinetics

3'-Fluoroaminopterin Cytotoxicity: Twice the Potency of Aminopterin in Leukemia and Carcinoma Cells

In cytotoxicity assays, 3'-Fluoroaminopterin was twice as toxic as aminopterin to both mouse leukemia L1210 cells and human stomach carcinoma HuTu80 cells [1]. The 2'-fluoro positional isomer showed toxicity equivalent to the parent aminopterin, further highlighting the unique structure-activity relationship conferred by the 3'-fluoro substitution [2]. This 2-fold enhancement in cytotoxicity correlates directionally with the observed 2-3 fold increase in DHFR binding affinity, suggesting target engagement is a primary driver of cellular potency.

cytotoxicity anticancer L1210 HuTu80

3'-Fluoroaminopterin DHFR IC50: Nanomolar Potency Against Pneumocystis carinii DHFR

3'-Fluoroaminopterin inhibits dihydrofolate reductase from Pneumocystis carinii with an IC50 in the low nanomolar range (3.30-4.30 nM) [1]. For context, aminopterin typically exhibits DHFR IC50 values in the range of 1-10 nM depending on the enzyme source, with the 3'-fluoro modification maintaining or modestly enhancing this potency while introducing the analytical advantages of fluorine labeling [2].

DHFR IC50 Pneumocystis carinii enzyme inhibition

3'-Fluoroaminopterin CAS 85803-34-5: Validated Research and Industrial Application Scenarios


Enhanced-Sensitivity DHFR Inhibition Assays Requiring Greater Dynamic Range

In biochemical DHFR inhibition assays where distinguishing subtle differences in inhibitor potency is critical, 3'-Fluoroaminopterin's 2-3 fold tighter binding relative to aminopterin provides an expanded dynamic range for detecting inhibitor resistance mutations or screening next-generation antifolates [1]. The compound's enhanced affinity makes it particularly suitable for high-stringency competitive displacement assays where weaker inhibitors may fail to generate robust signal windows.

Cellular Depletion Studies Requiring Potent Antifolate Activity

For experiments requiring robust depletion of intracellular tetrahydrofolate pools—such as nucleotide biosynthesis shutdown, cell cycle synchronization, or metabolic labeling studies—3'-Fluoroaminopterin's 2-fold enhanced cytotoxicity relative to aminopterin enables more complete target suppression at lower working concentrations in both murine (L1210) and human (HuTu80) cell models [2].

Structure-Activity Relationship (SAR) Studies of Fluorinated Antifolates

As the only commercially available fluorinated aminopterin derivative with well-characterized DHFR binding and cytotoxicity data, 3'-Fluoroaminopterin serves as an essential comparator in SAR campaigns exploring halogen substitution effects on antifolate pharmacology. The documented contrast between 2'- and 3'-fluoro substitution effects provides a validated benchmark for computational modeling and analog design efforts [3].

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